molecular formula C11H14F3N3 B1303455 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 243666-15-1

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No.: B1303455
CAS No.: 243666-15-1
M. Wt: 245.24 g/mol
InChI Key: BMKFDQXBPCCAFY-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The development of 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane emerged from the broader evolution of trifluoromethylation chemistry, which began in the early twentieth century with foundational work by Frédéric Swarts in 1892. Swarts developed early synthetic methods based on antimony fluoride, establishing the groundwork for introducing trifluoromethyl groups into organic compounds through reactions of benzotrichloride with antimony trifluoride to form compounds containing carbon-fluorine bonds. The first systematic investigation of trifluoromethyl groups in relation to biological activity was conducted by F. Lehmann in 1927, marking the beginning of scientific interest in fluorinated organic compounds for medicinal applications.

The specific compound this compound represents a more recent development in this field, with its cataloging in major chemical databases occurring in the early twenty-first century. The compound appears in the Molecular Design Limited database with the number MFCD12756231, indicating its formal recognition and characterization within the chemical literature. Patent literature from 2007 demonstrates the practical application of similar diazepane-pyridine structures, with specific mention of synthesis procedures involving 1,4-diazepane and 2-chloro-3-(trifluoromethyl)pyridine under solvent-free conditions at elevated temperatures.

The evolution of synthetic methodologies for this compound class reflects advances in both trifluoromethylation techniques and heterocyclic chemistry. Modern synthetic approaches have benefited from developments in nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane, first reported by Ingo Ruppert in 1984, and subsequently refined by Prakash and Olah in 1989 for activation by fluoride ions. These methodological advances have enabled more efficient and selective synthesis of complex trifluoromethylated heterocycles, including diazepane-containing structures.

Classification within Heterocyclic Chemistry

This compound belongs to multiple overlapping classifications within heterocyclic chemistry, reflecting its complex structural features. Primarily, the compound is classified as a saturated heterocyclic compound due to the presence of the 1,4-diazepane ring, which contains two nitrogen atoms in a seven-membered saturated ring system. The diazepane component places this molecule within the broader category of diazepines, which are recognized as significant scaffolds in medicinal chemistry due to their balanced ensemble of beneficial physicochemical properties.

The compound also falls under the classification of trifluoromethylated heterocycles, a class known for diverse biological activities and utility in medicinal chemistry applications. This classification is particularly significant because trifluoromethylated compounds exhibit enhanced lipophilicity, altered metabolic stability, and modified hydrogen bonding capabilities compared to their non-fluorinated analogs. The presence of the pyridine ring further categorizes this compound as a six-membered heterocyclic derivative, specifically as a pyridine substitution product where the ring maintains its aromatic character while bearing the trifluoromethyl substituent.

Within the broader context of pharmaceutical intermediates, this compound is classified as a fluorinated pharmaceutical intermediate, a designation that reflects its intended use in drug synthesis and development. The 1,4-diazepine scaffold itself represents a privileged structure in drug design, characterized by semi-rigid and compact ring systems with spatial arrangements that facilitate multiple substituent placements while maintaining favorable drug-like properties.

Classification Category Specific Classification Key Structural Features
Ring System Seven-membered saturated heterocycle 1,4-Diazepane ring with two nitrogen atoms
Substituent Type Trifluoromethylated compound CF₃ group attached to pyridine ring
Aromatic Component Pyridine derivative Six-membered nitrogen-containing aromatic ring
Pharmaceutical Category Fluorinated pharmaceutical intermediate Building block for drug synthesis
Chemical Behavior Aliphatic-aromatic hybrid Combination of saturated and unsaturated ring systems

Relationship to Other Trifluoromethylated Compounds

The relationship between this compound and other trifluoromethylated compounds extends across multiple structural families and functional applications. Within the pyridine family, this compound shares structural similarities with other trifluoromethylated pyridine derivatives, including positional isomers such as 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, which differs in the position of the trifluoromethyl group on the pyridine ring. These positional isomers demonstrate how subtle structural modifications can influence chemical and biological properties while maintaining the core trifluoromethylated heterocyclic framework.

The compound also relates to other diazepane derivatives that incorporate different aromatic substituents, such as chlorinated analogs including 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. These related compounds illustrate the versatility of the diazepane scaffold in accommodating various halogenated substituents, with each modification potentially altering the compound's reactivity, stability, and biological activity profile. The presence of both chlorine and trifluoromethyl groups in some analogs demonstrates the compatibility of multiple halogen substituents within this structural framework.

Broader relationships exist with other trifluoromethylated pharmaceutical compounds, including established drugs such as fluoxetine, mefloquine, and celecoxib, which have demonstrated the therapeutic potential of trifluoromethyl-containing molecules. These relationships underscore the significance of trifluoromethylation as a medicinal chemistry strategy for modifying drug properties. The compound also connects to the extensive family of trifluoromethylated azoles, which have shown enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts.

Within the context of multicomponent synthesis strategies, this compound relates to other heterocyclic compounds synthesized through similar methodological approaches, particularly those involving Ugi four-component reactions and related multicomponent coupling strategies. These synthetic relationships highlight the compound's position within modern synthetic organic chemistry frameworks that emphasize efficiency and diversity in heterocyclic construction.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, reflecting its unique structural features and potential applications. In medicinal chemistry research, the compound represents an important example of strategic fluorine incorporation for property optimization, particularly in the context of developing compounds with enhanced pharmacological profiles. The combination of trifluoromethyl and diazepane functionalities provides researchers with a scaffold that balances structural rigidity and flexibility, enabling the exploration of diverse biological targets while maintaining favorable drug-like characteristics.

Recent research developments have highlighted the compound's potential in antiviral drug discovery, particularly in the development of severe acute respiratory syndrome coronavirus 2 main protease inhibitors. Studies have demonstrated the successful optimization of diazepane-containing hits into potent lead compounds, with researchers achieving significant improvements in binding affinity through computational-guided medicinal chemistry approaches. This work exemplifies the practical utility of trifluoromethylated diazepane scaffolds in addressing contemporary pharmaceutical challenges.

The compound's research significance extends to synthetic methodology development, where it serves as a model system for advancing trifluoromethylation techniques and heterocyclic synthesis strategies. Research into expedient synthetic approaches for accessing benzodiazepine and related diazepine scaffolds has utilized similar structural frameworks, contributing to the broader understanding of multicomponent reaction chemistry and its applications in pharmaceutical synthesis. These methodological advances have implications beyond this specific compound, influencing the development of synthetic strategies for related heterocyclic systems.

Research Domain Specific Applications Research Impact
Medicinal Chemistry Antiviral inhibitor development Lead optimization for coronavirus protease inhibitors
Synthetic Methodology Trifluoromethylation reactions Advancement of fluorination techniques
Pharmaceutical Chemistry Drug scaffold exploration Development of privileged structure libraries
Computational Chemistry Molecular modeling studies Structure-activity relationship investigations
Process Chemistry Industrial synthesis optimization Scalable production methodologies

The compound's role in advancing understanding of structure-activity relationships has particular significance in chemical research, as it provides insights into how trifluoromethyl substitution patterns influence biological activity and pharmacological properties. Research comparing trifluoromethylated compounds with their non-fluorinated analogs has contributed to the theoretical understanding of fluorine effects in drug design, including impacts on lipophilicity, metabolic stability, and receptor binding affinity. These fundamental insights continue to influence drug design strategies and contribute to the rational development of fluorinated pharmaceuticals across multiple therapeutic areas.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFDQXBPCCAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177636
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-15-1
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243666-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Trifluoromethylpyridine derivatives : These are typically prepared by trifluoromethylation of halogenated pyridines (e.g., 2- or 4-chloropyridine) using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
  • Diazepane precursors : These are cyclic diamines that provide the seven-membered diazepane ring upon reaction.

Synthetic Route Example

A representative synthetic route involves:

  • Trifluoromethylation of 2-chloropyridine : The 3-(trifluoromethyl)pyridin-2-yl intermediate is generated by nucleophilic substitution or radical trifluoromethylation using trifluoromethyl iodide in the presence of a base such as potassium carbonate.

  • Nucleophilic substitution with diazepane : The trifluoromethylated pyridine intermediate is then reacted with 1,4-diazepane under conditions that promote nucleophilic substitution at the pyridine ring nitrogen or adjacent carbon, forming the target compound.

  • Purification : The crude product is purified by chromatographic techniques or crystallization to achieve high purity (>95%) suitable for research or industrial use.

Reaction Conditions

  • Solvents : Common solvents include dimethylformamide (DMF), methyltetrahydrofuran (MeTHF), or ethanol depending on the step.
  • Temperature : Reactions are typically conducted at moderate temperatures ranging from ambient (20–30 °C) to elevated temperatures (up to 65 °C) to optimize yield.
  • Catalysts and bases : Potassium carbonate is frequently used as a base; in some cases, phase transfer catalysts or transition metal catalysts may be employed for cross-coupling reactions.
  • Reaction time : Varies from a few hours to overnight (e.g., 15–18 hours) depending on the step and scale.

Industrial Scale Considerations

  • Continuous flow reactors : For scale-up, continuous flow technology is used to improve reaction control, safety, and reproducibility.
  • Purification : Advanced purification methods such as crystallization with heptane or chromatographic separation ensure high purity and yield.
  • Environmental and safety protocols : Use of greener solvents and controlled reaction conditions to minimize hazardous by-products.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Trifluoromethylation 2-chloropyridine, CF3I, K2CO3, DMF 25–65 12–18 70–80 Base-promoted nucleophilic substitution
Diazepane coupling 1,4-diazepane, MeTHF or DMF 20–65 3–16 75–85 Nucleophilic substitution or cross-coupling
Purification Chromatography or crystallization (heptane) Ambient to 45 2–5 Achieves >95% purity

Research Findings and Optimization

  • The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making the trifluoromethylation step critical for biological activity.
  • Reaction optimization studies indicate that controlling the temperature and reaction time during the diazepane coupling step improves yield and reduces side products.
  • Use of methyltetrahydrofuran as a solvent in coupling reactions has been shown to improve solubility and reaction rates compared to traditional solvents.
  • Industrial processes incorporate multiple washing and filtration steps to remove residual amines and salts, ensuring product purity suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Research

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane has been studied for its potential pharmacological properties. It is particularly noted for its activity against various biological targets, including:

  • Monoamine Oxidase Inhibition : This compound has shown promise as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Inhibitors of this enzyme are crucial in treating mood disorders and neurodegenerative diseases .
  • GSK3 Inhibition : Recent studies have highlighted its potential as a selective inhibitor of glycogen synthase kinase 3 (GSK3), which plays a role in various cellular processes including metabolism and cell survival. This inhibition is particularly relevant in the context of type II diabetes and other metabolic disorders .

Drug Development

The compound's unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a suitable candidate for the development of new pharmaceuticals. Its structure allows for modifications that can lead to derivatives with improved efficacy and selectivity against specific targets.

Case Study 1: Antidepressant Properties

A study explored the antidepressant-like effects of compounds structurally related to this compound. The results indicated that these compounds could modulate neurotransmitter levels, providing a basis for further development as antidepressants .

Case Study 2: Diabetes Treatment

Research involving GSK3 inhibitors demonstrated that derivatives of this compound could significantly lower blood glucose levels in animal models of diabetes. This suggests potential applications in developing treatments for metabolic syndrome and type II diabetes .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the diazepane ring can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane , differing primarily in substituent positions, heterocycle size, or additional functional groups:

Compound Name CAS Number Molecular Formula Substituents Key Differences Source
1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane 306934-70-3 C₁₁H₁₄F₃N₃ -CF₃ at pyridine 5-position Pyridine substitution position alters electronic and steric properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane 231953-40-5 C₁₁H₁₃ClF₃N₃ -Cl at pyridine 3-position, -CF₃ at 5-position Chlorine addition increases molecular weight (279.69 g/mol) and may enhance reactivity
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine 192564-53-7 C₁₁H₁₄F₃N₃ Piperazine (6-membered ring) instead of diazepane Smaller ring size reduces conformational flexibility
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine 132834-58-3 C₁₀H₁₁F₃N₃ Piperazine core, lacks diazepane’s seventh carbon Simplified structure with fewer synthetic steps
Electronic and Steric Effects
  • The 3-CF₃ group in the parent compound creates an electron-withdrawing effect, polarizing the pyridine ring and influencing binding interactions. In contrast, 5-CF₃ analogues (e.g., 306934-70-3) may exhibit altered charge distribution .
Conformational Flexibility

    Biological Activity

    1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

    The compound has the following chemical identifiers:

    • CAS Number : 243666-15-1
    • Molecular Formula : C11H14F3N3
    • Molecular Weight : 245.25 g/mol
    • IUPAC Name : this compound
    • PubChem CID : 2778749

    Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. For instance, studies have shown that pyridinylpiperazine derivatives exhibit activity as TRPV1 receptor ligands, which are involved in pain and inflammatory responses . The structure of this compound suggests potential interactions with similar targets due to its trifluoromethyl and pyridine functionalities.

    Anticancer Activity

    This compound has been evaluated for its anticancer properties. A study highlighted the importance of structural modifications in enhancing the biological activity of related compounds against various cancer cell lines. For example, derivatives demonstrated significant cytotoxic effects against human acute lymphoblastic leukemia (CEM-13) and breast cancer (MCF-7) cell lines .

    CompoundCell LineIC50 (µM)Mechanism
    5aMCF-70.48Apoptosis induction via caspase activation
    5bU-9370.78Cell cycle arrest at G1 phase

    Neuropharmacological Effects

    The compound's structural characteristics suggest potential neuropharmacological effects. Similar trifluoromethyl pyridine derivatives have been studied for their modulation of glutamate receptors, which are implicated in neuropsychiatric disorders. For instance, the optimization of related compounds showed promising results in enhancing metabolic stability and controlling lipophilicity, which are crucial for central nervous system activity .

    Study on Antitumor Activity

    A study conducted on various pyridine derivatives reported that certain modifications led to enhanced activity against cancer cells. The findings indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly increased cytotoxicity compared to non-substituted analogs .

    In Vivo Studies

    In vivo studies involving related compounds have demonstrated their efficacy in reducing tumor growth in animal models. For example, a derivative similar to this compound was shown to inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, and how can reaction conditions be optimized for higher yields?

    • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution between homopiperazine and 2-chloro-3-(trifluoromethyl)pyridine. Key conditions include refluxing in 1-butanol (117°C, 16 hours) and purification using normal-phase chromatography (e.g., 10% methanol in dichloromethane with ammonia hydroxide). Yield optimization can be achieved by controlling stoichiometry, solvent polarity, and reaction time. Lower yields due to steric hindrance from the trifluoromethyl group may require excess homopiperazine .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

    • Methodological Answer :

    • 1H NMR : Peaks at δ 3.7–3.5 ppm (diazepane ring protons), δ 8.1–6.5 ppm (pyridine aromatic protons).
    • LC-MS : Molecular ion peak at m/z ~245–246 ([M+H]+).
    • 13C NMR : Distinct signals for the trifluoromethyl group (~120–125 ppm, CF3) and pyridine carbons.
      Comparative analysis with analogs (e.g., 4-trifluoromethyl-substituted derivatives) helps validate structural assignments .

    Q. What purification methods are recommended for isolating this compound from reaction mixtures?

    • Methodological Answer : Normal-phase chromatography using gradients of methanol in ethyl acetate or dichloromethane (e.g., 10–20% methanol) effectively separates the product from unreacted homopiperazine. Basification with NaOH prior to extraction improves recovery. Solid-phase extraction (SPE) with C18 cartridges can also be used for preliminary purification .

    Advanced Research Questions

    Q. How does the presence of the trifluoromethyl group at the pyridine 3-position influence the compound’s electronic properties and reactivity?

    • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, as confirmed by density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP). This effect enhances electrophilicity at the pyridine’s 2-position, facilitating nucleophilic substitution. Comparative studies with non-fluorinated analogs show reduced basicity and altered solubility .

    Q. What are the challenges in achieving regioselectivity during the synthesis of this compound, and how can they be addressed?

    • Methodological Answer : Competing substitution at alternative pyridine positions (e.g., 4- or 6-position) can occur if the chloro leaving group is not properly activated. Using a directing group (e.g., methyl or methoxy) adjacent to the 2-position or employing high-temperature conditions (120–130°C) improves regioselectivity. Reaction progress should be monitored via TLC or in situ NMR .

    Q. Are there reported contradictions in the pharmacological data of this compound compared to structurally similar diazepane derivatives?

    • Methodological Answer : Discrepancies in dopamine D3 receptor binding affinities have been observed between 3-trifluoromethyl and 4-trifluoromethyl pyridine analogs. For example, 1-(4-trifluoromethylpyridin-2-yl)-1,4-diazepane exhibits higher binding affinity (Ki = 12 nM) than the 3-substituted derivative (Ki = 45 nM), likely due to steric clashes in the receptor pocket. Radioligand displacement assays and molecular docking studies are critical for resolving such contradictions .

    Q. How can computational chemistry aid in predicting the metabolic pathways of this compound?

    • Methodological Answer : DFT-based reactivity indices (e.g., Fukui functions) identify susceptible sites for oxidative metabolism (e.g., diazepane nitrogen or pyridine ring). In silico tools like MetaSite predict cytochrome P450-mediated hydroxylation or N-dealkylation. Experimental validation via LC-HRMS metabolomics (exact mass: 245.24 g/mol) confirms predicted metabolites, such as hydroxylated diazepane or trifluoromethylpyridine derivatives .

    Notes

    • Avoid referencing commercial suppliers (e.g., Synple, AldrichCPR) per guidelines.
    • Advanced questions emphasize mechanistic insights, computational modeling, and resolving experimental contradictions.
    • Methodological answers integrate synthesis, characterization, and computational validation.

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
    Reactant of Route 2
    Reactant of Route 2
    1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

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